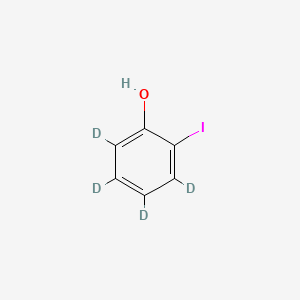
(R)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butanol, featuring an amino group and a methyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methyl-2-butanone.
Reductive Amination: The key step involves the reductive amination of ®-3-methyl-2-butanone with formaldehyde and ammonia, using a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines.
Substitution: Forms substituted amines or other derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is used as a chiral building block for the synthesis of complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it valuable for studying stereospecific interactions.
Medicine
Medically, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is investigated for its potential therapeutic effects. It is a precursor in the synthesis of drugs targeting neurological disorders and other conditions.
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
作用机制
The mechanism of action of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include binding to active sites and inducing conformational changes that affect the function of the target molecules.
相似化合物的比较
Similar Compounds
(S)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: The enantiomer of the compound, with similar but stereospecific properties.
2-(Aminomethyl)-2-methylpropan-1-OL hydrochloride: A structural isomer with different spatial arrangement.
3-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: Another isomer with variations in the position of the amino and methyl groups.
Uniqueness
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and drug development.
属性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
InChI 键 |
RBJQQOPPUARYEC-FYZOBXCZSA-N |
手性 SMILES |
CC(C)[C@H](CN)CO.Cl |
规范 SMILES |
CC(C)C(CN)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)


![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)


![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)






